3-Bromo-4-iodo-5-methylaniline
CAS No.: 1263377-51-0
Cat. No.: VC8163889
Molecular Formula: C7H7BrIN
Molecular Weight: 311.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263377-51-0 |
|---|---|
| Molecular Formula | C7H7BrIN |
| Molecular Weight | 311.95 g/mol |
| IUPAC Name | 3-bromo-4-iodo-5-methylaniline |
| Standard InChI | InChI=1S/C7H7BrIN/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |
| Standard InChI Key | XDCQTEGLMYCXRA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1I)Br)N |
| Canonical SMILES | CC1=CC(=CC(=C1I)Br)N |
Introduction
3-Bromo-4-iodo-5-methylaniline is a halogenated aromatic amine compound with the molecular formula C₇H₇BrIN. It is a derivative of aniline, featuring bromine and iodine substituents on the benzene ring, along with a methyl group. This compound is of interest in organic chemistry due to its potential applications in the synthesis of complex molecules, including pharmaceuticals and materials with unique optical properties.
Chemical Stability and Reactivity
3-Bromo-4-iodo-5-methylaniline, like other halogenated anilines, is generally stable under normal conditions but can react with strong acids or bases. The presence of both bromine and iodine makes it susceptible to various substitution reactions, which can be exploited in synthetic chemistry.
Synthetic Routes
The synthesis of 3-Bromo-4-iodo-5-methylaniline typically involves the halogenation of aniline derivatives. The specific conditions and reagents used can vary, but common methods include electrophilic aromatic substitution reactions.
Applications
This compound serves as an intermediate in the synthesis of more complex molecules, such as fluorescent materials or pharmaceutical compounds. Its unique structure allows for the introduction of various functional groups, making it versatile in organic synthesis.
Hazard Information
-
Hazard Class: Not explicitly classified in available sources, but halogenated anilines are generally considered hazardous.
-
Precautionary Measures: Handling should be done with caution, using protective equipment such as gloves and safety glasses. Ventilation is recommended to avoid inhalation of potential vapors.
Storage Conditions
Storage in a cool, dry place, away from incompatible substances, is advisable. Refrigeration may be recommended to slow down degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume